(6-Bromobenzo[d]thiazol-2-yl)methanamine (6-Bromobenzo[d]thiazol-2-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 1176714-51-4
VCID: VC3244295
InChI: InChI=1S/C8H7BrN2S/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,4,10H2
SMILES: C1=CC2=C(C=C1Br)SC(=N2)CN
Molecular Formula: C8H7BrN2S
Molecular Weight: 243.13 g/mol

(6-Bromobenzo[d]thiazol-2-yl)methanamine

CAS No.: 1176714-51-4

Cat. No.: VC3244295

Molecular Formula: C8H7BrN2S

Molecular Weight: 243.13 g/mol

* For research use only. Not for human or veterinary use.

(6-Bromobenzo[d]thiazol-2-yl)methanamine - 1176714-51-4

Specification

CAS No. 1176714-51-4
Molecular Formula C8H7BrN2S
Molecular Weight 243.13 g/mol
IUPAC Name (6-bromo-1,3-benzothiazol-2-yl)methanamine
Standard InChI InChI=1S/C8H7BrN2S/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,4,10H2
Standard InChI Key AZUIOPKOUGBGNZ-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Br)SC(=N2)CN
Canonical SMILES C1=CC2=C(C=C1Br)SC(=N2)CN

Introduction

Chemical Structure and Properties

Molecular Identity and Basic Properties

(6-Bromobenzo[d]thiazol-2-yl)methanamine is characterized by its distinctive molecular structure featuring a benzothiazole ring system with a bromine atom at the 6-position and a methanamine group at the 2-position. This arrangement creates a molecule with both nucleophilic and electrophilic reactive sites, contributing to its synthetic versatility. The compound has several identifying characteristics that define its chemical identity.

Identifier TypeValuePurpose
InChIInChI=1S/C8H7BrN2S/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,4,10H2International Chemical Identifier for database interoperability
InChIKeyAZUIOPKOUGBGNZ-UHFFFAOYSA-NHashed version of InChI for web searches
SMILESC1=CC2=C(C=C1Br)SC(=N2)CNSimplified molecular-input line-entry system for structure representation
IUPAC Name(6-bromo-1,3-benzothiazol-2-yl)methanamineSystematic chemical nomenclature

These structural identifiers are essential for researchers to precisely communicate about the compound in scientific literature and databases, ensuring that experimental results can be compared and validated across different research groups.

ParameterValue
CAS Number1176714-51-4
Molecular Weight243.1236 g/mol
Molecular FormulaC8H7BrN2S
Purity95%
Storage ConditionRoom temperature
Product Code (MySkinRecipes)50019

As of April 2025, the compound is available in small research quantities, with pricing at approximately ฿6,255.00 (Thai Baht) for 0.100g, with delivery timeframes ranging from 10-20 days . This pricing reflects its specialized nature and limited production volume, typical of research-grade chemical intermediates.

Applications in Research and Development

Pharmaceutical and Medicinal Chemistry Applications

(6-Bromobenzo[d]thiazol-2-yl)methanamine serves as a valuable intermediate in medicinal chemistry, particularly in the development of potential drug candidates. Its structure, featuring a benzothiazole ring and a bromine substituent, creates opportunities for diverse modification and functionalization in drug discovery programs .

The compound is particularly useful in designing molecules that target specific enzymes or receptors involved in neurological or inflammatory diseases . The benzothiazole scaffold is recognized in medicinal chemistry for its broad spectrum of biological activities, and the strategic positioning of the bromine and amine functional groups provides convenient handles for further derivatization through various synthetic transformations.

In pharmaceutical research, compounds containing the benzothiazole core have demonstrated activities including:

  • Antimicrobial properties against various pathogens

  • Anticancer potential through multiple mechanisms

  • Activity in neurological pathways relevant to central nervous system disorders

  • Anti-inflammatory effects in various experimental models

Structure-Activity Relationships and Design Considerations

Key Structural Features

The molecular architecture of (6-Bromobenzo[d]thiazol-2-yl)methanamine contains several key features that contribute to its utility in chemical research and development. Understanding these structural elements is essential for rationally designing derivatives with enhanced or targeted properties.

The benzothiazole core provides a rigid, planar heterocyclic system that can engage in both π-π stacking interactions and hydrogen bonding. This core structure is prevalent in many biologically active compounds and pharmaceutical agents. The positioning of atoms within this system creates a specific electronic distribution that influences the compound's reactivity and binding characteristics.

The bromine substituent at the 6-position serves multiple functions:

  • It acts as a potential site for transition metal-catalyzed coupling reactions

  • It modifies the electronic properties of the aromatic system

  • It can engage in halogen bonding interactions with biological targets

  • It increases the lipophilicity of the molecule, potentially affecting membrane permeability

The methanamine group at the 2-position provides a nucleophilic center that can participate in various reactions, including:

  • Condensation with carbonyl compounds

  • Alkylation or acylation to form secondary or tertiary amines

  • Formation of amides, sulfonamides, or ureas

  • Conjugation with biomolecules or polymers

These structural elements collectively contribute to the compound's versatility as a synthetic intermediate in diverse chemical applications.

Synthetic Modification Strategies

Researchers working with (6-Bromobenzo[d]thiazol-2-yl)methanamine typically employ several strategies to create functional derivatives with enhanced or specialized properties. These modification approaches leverage the compound's reactive sites to introduce structural diversity.

Common synthetic approaches include:

  • Cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) using the bromine substituent to introduce carbon-carbon or carbon-heteroatom bonds

  • Nucleophilic substitution reactions utilizing the primary amine

  • Reductive amination to create secondary or tertiary amines

  • Formation of amide linkages for peptide-like derivatives

  • Metal-catalyzed functionalization of the heterocyclic core

These synthetic pathways enable the creation of libraries of compounds with tuned properties for specific applications in drug discovery, materials science, or chemical biology.

Current Research Trends and Future Directions

Emerging Applications

Research involving (6-Bromobenzo[d]thiazol-2-yl)methanamine and related benzothiazole derivatives continues to expand into new areas, driven by advances in synthetic methodology and increased understanding of their biological and material properties. Several emerging research directions show particular promise for this compound class.

In pharmaceutical research, there is growing interest in benzothiazole-containing compounds for targeting neurological disorders, particularly those involving protein misfolding and aggregation. The ability to design derivatives with specific binding affinities and improved pharmacokinetic properties makes (6-Bromobenzo[d]thiazol-2-yl)methanamine a valuable starting point for such investigations.

The field of chemical biology is increasingly utilizing fluorescent probes derived from benzothiazole scaffolds for cellular imaging and biomolecular targeting. The photophysical properties of these compounds, which can be modulated through structural modifications, make them valuable tools for studying biological processes in real-time and with high spatial resolution.

In materials science, there is expanding interest in incorporating heteroaromatic compounds like (6-Bromobenzo[d]thiazol-2-yl)methanamine into functional materials such as organic electronics, photovoltaics, and stimuli-responsive polymers. The electronic properties of the benzothiazole system, combined with the synthetic versatility provided by the bromine and amine functionalities, open pathways to materials with tailored properties for specific applications.

Synthetic and Technological Challenges

Despite its utility, working with (6-Bromobenzo[d]thiazol-2-yl)methanamine presents several challenges that researchers continue to address. These include optimizing synthetic routes to improve yield and purity, developing more selective functionalization methods, and enhancing the scalability of reactions involving this compound.

Current technical limitations include:

  • Relatively high cost and limited commercial availability, which may restrict widespread use

  • Potential for competing reactivity between the aromatic bromine and the amine group during certain transformations

  • Need for improved methods to predict structure-activity relationships for derivatives in biological systems

  • Challenges in optimizing photophysical properties for specific imaging or material applications

Addressing these challenges represents an active area of research that will likely expand the utility and accessibility of this compound and its derivatives in coming years.

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